molecular formula C18H35ClN2O11P2S B13439903 [(2R,3R,4S,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4-hydroxy-6-methylsulfanyl-5-phosphonooxyoxan-3-yl] dihydrogen phosphate

[(2R,3R,4S,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4-hydroxy-6-methylsulfanyl-5-phosphonooxyoxan-3-yl] dihydrogen phosphate

Cat. No.: B13439903
M. Wt: 584.9 g/mol
InChI Key: SPZJAFHRZHRDNU-AWPVFWJPSA-N
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Description

[(2R,3R,4S,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4-hydroxy-6-methylsulfanyl-5-phosphonooxyoxan-3-yl] dihydrogen phosphate is a complex organic compound with significant potential in various scientific fields This compound features multiple chiral centers, making it an interesting subject for stereochemical studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R,4S,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4-hydroxy-6-methylsulfanyl-5-phosphonooxyoxan-3-yl] dihydrogen phosphate typically involves multiple steps, including the protection and deprotection of functional groups, stereoselective reactions, and the use of chiral catalysts. The starting materials often include chiral building blocks that are selectively functionalized to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis platforms and high-throughput screening to optimize reaction conditions. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow chemistry and biocatalysis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

[(2R,3R,4S,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4-hydroxy-6-methylsulfanyl-5-phosphonooxyoxan-3-yl] dihydrogen phosphate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl and methylsulfanyl groups can be oxidized to form corresponding ketones and sulfoxides.

    Reduction: The compound can be reduced to form alcohols and thiols.

    Substitution: The chloro group can be substituted with nucleophiles such as amines and thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions often involve controlled temperatures and pH to ensure selective transformations.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in synthetic pathways or for specific applications.

Scientific Research Applications

Chemistry

In chemistry, [(2R,3R,4S,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4-hydroxy-6-methylsulfanyl-5-phosphonooxyoxan-3-yl] dihydrogen phosphate is used as a chiral building block for the synthesis of complex molecules. Its stereochemistry is valuable for studying chiral recognition and asymmetric synthesis.

Biology

In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a useful tool for investigating biological pathways and mechanisms.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its unique structure allows it to modulate biological targets, making it a candidate for drug development.

Industry

In industry, this compound is utilized in the development of advanced materials and catalysts. Its functional groups enable it to participate in various chemical processes, enhancing the efficiency and selectivity of industrial reactions.

Mechanism of Action

The mechanism of action of [(2R,3R,4S,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4-hydroxy-6-methylsulfanyl-5-phosphonooxyoxan-3-yl] dihydrogen phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups enable it to form hydrogen bonds and electrostatic interactions, which modulate the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • [(2R,3R,4S,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4-hydroxy-6-methylsulfanyl-5-phosphonooxyoxan-3-yl] dihydrogen phosphate can be compared with other chiral phosphates and sulfanyl compounds.
  • Similar compounds include this compound analogs with different substituents.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and stereochemistry, which confer distinct reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C18H35ClN2O11P2S

Molecular Weight

584.9 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4-hydroxy-6-methylsulfanyl-5-phosphonooxyoxan-3-yl] dihydrogen phosphate

InChI

InChI=1S/C18H35ClN2O11P2S/c1-5-6-10-7-11(21(3)8-10)17(23)20-12(9(2)19)14-15(31-33(24,25)26)13(22)16(18(30-14)35-4)32-34(27,28)29/h9-16,18,22H,5-8H2,1-4H3,(H,20,23)(H2,24,25,26)(H2,27,28,29)/t9-,10+,11-,12+,13-,14+,15+,16+,18+/m0/s1

InChI Key

SPZJAFHRZHRDNU-AWPVFWJPSA-N

Isomeric SMILES

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)OP(=O)(O)O)O)OP(=O)(O)O)[C@H](C)Cl

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)OP(=O)(O)O)C(C)Cl

Origin of Product

United States

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